1-acetyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The presence of the oxazole ring in this compound adds to its chemical diversity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves the formation of the piperidine ring followed by the introduction of the oxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the van Leusen oxazole synthesis is a well-known method for preparing oxazole-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of microwave-assisted synthesis has been reported to improve the efficiency and yield of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-acetyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, leading to biological effects. The piperidine moiety is known to interact with neurotransmitter receptors, which may contribute to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
1-acetyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide is unique due to the presence of both the piperidine and oxazole rings, which confer a combination of chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
1-acetyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)14-5-2-9(3-6-14)11(16)12-10-4-7-17-13-10/h4,7,9H,2-3,5-6H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDGZVYSXRQQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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